molecular formula C25H29FN2O3S B2938719 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one CAS No. 931739-79-6

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Cat. No. B2938719
M. Wt: 456.58
InChI Key: GRTRXOZQCFJQMW-UHFFFAOYSA-N
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Description

“1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one” is a chemical compound1. However, detailed information about this compound is not readily available.



Synthesis Analysis

I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

No specific information on the molecular structure analysis of this compound was found.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I couldn’t find any specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is part of a broader class of chemicals that have been explored for their unique synthesis routes and chemical properties. For instance, research on pyrroloquinoline derivatives has demonstrated the potential for synthesizing complex molecular structures through methods like the Bohlmann-Rahtz reaction, offering pathways for creating diverse analogues with significant yields (Kantevari et al., 2011). Similarly, studies on the synthesis of polyimides featuring pyrrole-based ligands reveal the feasibility of incorporating such quinoline derivatives into polymers, which could be pivotal for developing new materials with enhanced properties (Qiao et al., 2011).

Antimicrobial Applications

A significant area of application for quinoline derivatives includes their antimicrobial properties. Investigations into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown promising antimicrobial and antifungal activities, highlighting the potential of such compounds in developing new antibiotics or antifungal agents (Fadda et al., 2016). The synthesis and evaluation of novel quinolinecarboxylic acids have also been explored for potent antistaphylococcal agents, suggesting the versatility of quinoline derivatives in addressing a range of bacterial infections (Reuman et al., 1995).

Material Science Applications

The integration of quinoline derivatives into materials science has led to the development of new polymers and materials with specific properties. For example, the synthesis of aluminum and zinc complexes supported by pyrrole-based ligands has shown potential for catalysis, particularly in the ring-opening polymerization of ε-caprolactone, indicating a route towards biodegradable polymers (Qiao et al., 2011). Additionally, the creation of aromatic polyamides containing pyridine and sulfone moieties from novel diamines has yielded materials with excellent solubility, thermal stability, and mechanical properties, suggesting applications in high-performance engineering plastics (Liu et al., 2013).

Safety And Hazards

No specific information on the safety and hazards of this compound was found.


Future Directions

No specific information on the future directions of research or applications of this compound was found.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please consult a specialist or refer to scientific literature.


properties

IUPAC Name

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-5-8-28-16-24(32(30,31)19-12-17(2)11-18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-9-6-7-10-27/h11-16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTRXOZQCFJQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

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